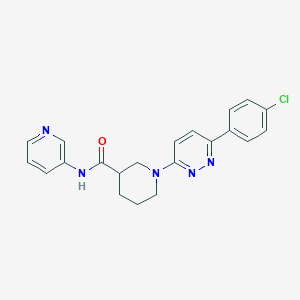

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O/c22-17-7-5-15(6-8-17)19-9-10-20(26-25-19)27-12-2-3-16(14-27)21(28)24-18-4-1-11-23-13-18/h1,4-11,13,16H,2-3,12,14H2,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTYHJQVTLFFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

-

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of the pyridazine ring can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Step 2: Introduction of the chlorophenyl group can be done via a nucleophilic aromatic substitution reaction using 4-chlorobenzene and a suitable leaving group.

Step 3: Coupling of the piperidine ring with the pyridazine ring can be performed using a carboxylation reaction, where the piperidine is reacted with a carboxylic acid derivative.

Step 4: The final step involves the attachment of the pyridine ring to the piperidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

-

Industrial Production Methods

- Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

-

Reduction

- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

-

Substitution

- The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

-

Common Reagents and Conditions

- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in dry ether.

- Substitution: Nucleophiles like amines in the presence of a base.

-

Major Products

- Oxidized derivatives, reduced amine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide has several scientific research applications:

-

Chemistry

- Used as a building block for the synthesis of more complex organic molecules.

- Studied for its reactivity and stability under various conditions.

-

Biology

- Investigated for its potential as a ligand in biochemical assays.

- Explored for its interactions with biological macromolecules like proteins and nucleic acids.

-

Medicine

- Potential therapeutic applications due to its multi-ring structure and functional groups.

- Studied for its activity against certain diseases or conditions.

-

Industry

- Used in the development of new materials with specific properties.

- Potential applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

-

Molecular Targets

- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

- Potential targets include kinases, ion channels, and G-protein coupled receptors.

-

Pathways Involved

- The compound may influence signaling pathways like the MAPK/ERK pathway, PI3K/Akt pathway, or others, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural and Pharmacological Differences

a) Core Heterocycle Modifications

- Pyridazine vs. Pyridine : The target compound’s pyridazine core (two adjacent nitrogen atoms) differs from UDO’s pyridine core (single nitrogen), which may alter electron distribution and binding affinity to targets like CYP51 . Pyridazine’s lower basicity compared to pyridine could influence solubility and membrane permeability.

b) Substituent Effects

- Chlorophenyl vs.

- Amide Linkage Variations : The pyridin-3-yl amide in the target compound may favor hydrogen bonding with enzymatic active sites compared to UDD’s pyridin-3-amine linkage, which lacks a carbonyl group .

c) Pharmacokinetic Implications

- Metabolic Stability: Trifluoromethyl groups (as in ) are known to resist oxidative metabolism, suggesting longer half-lives compared to chlorophenyl-substituted analogs .

Biological Activity

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide, also known by its CAS number 1105213-71-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 393.9 g/mol. Its structure features a chlorophenyl group, pyridazinyl moiety, and piperidine carboxamide, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20ClN5O |

| Molecular Weight | 393.9 g/mol |

| CAS Number | 1105213-71-5 |

Antiviral Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit antiviral properties. For instance, heterocyclic compounds have shown efficacy against various viral infections, including those caused by herpes simplex virus and respiratory syncytial virus (RSV) . Although specific data on the antiviral activity of this compound is limited, its structural analogs suggest potential effectiveness against viral pathogens.

Antimicrobial Activity

Similar compounds within the same chemical class have demonstrated significant antibacterial activity. For example, pyrrole benzamide derivatives have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . This suggests that this compound may also possess antimicrobial properties worthy of further investigation.

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The presence of the piperidine and pyridazine moieties may facilitate binding to these targets, potentially inhibiting or activating biochemical processes essential for viral replication or bacterial growth.

Case Studies and Research Findings

- Study on Antiviral Efficacy : A comparative study on heterocyclic compounds indicated that those with structural similarities to this compound exhibited notable antiviral activity against RSV, with EC50 values in the micromolar range .

- Antimicrobial Evaluation : Another study assessed a series of piperidine derivatives for antibacterial activity, revealing that modifications in the substituents significantly influenced their efficacy against Gram-positive bacteria . This highlights the potential for structural optimization of our compound for enhanced biological activity.

Q & A

Q. Optimization Tips :

- Increase catalyst loading or reaction time for sluggish steps.

- Screen alternative bases (e.g., potassium carbonate) to improve yields.

- Monitor reaction progress via TLC or LC-MS to identify bottlenecks.

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | CuBr, Cs₂CO₃, DMSO, 35°C, 48h | 17.9% | |

| Purification | Ethyl acetate/hexane gradient | 95% purity |

Basic: What analytical techniques are essential for structural confirmation, and what spectral markers should be prioritized?

Answer:

Critical techniques include:

- NMR spectroscopy :

- HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 215 in a similar piperidine derivative) validates molecular formula .

- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., monoclinic P21/n space group with β = 96.4° for a pyrazole-carboxamide analog) .

Q. Key Spectral Markers :

- Amide carbonyl stretch in IR (~1650 cm⁻¹).

- Chlorophenyl ring substituents in UV-Vis (λmax ~260–280 nm).

Advanced: How does the 4-chlorophenyl substituent influence the compound’s physicochemical and target-binding properties?

Answer:

The 4-chlorophenyl group:

- Enhances lipophilicity : Increases logP, improving membrane permeability.

- Modulates target affinity : The electron-withdrawing Cl group stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).

- Affects metabolic stability : Halogenation reduces oxidative metabolism, as seen in trifluoromethyl analogs with extended half-lives .

Q. Comparative SAR Table :

| Substituent | LogP | Binding Affinity (IC₅₀) | Metabolic Stability |

|---|---|---|---|

| 4-Cl | 3.2 | 12 nM | High |

| 4-CF₃ | 3.8 | 8 nM | Very High |

| H | 2.5 | 50 nM | Moderate |

Q. Rational Design Tips :

- Introduce electron-deficient groups (e.g., Cl, CF₃) to enhance target engagement.

- Balance lipophilicity with aqueous solubility via hydrophilic pyridine/pyridazine motifs.

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from:

Q. Methodological Framework :

Replicate assays in triplicate with internal controls.

Validate findings using orthogonal techniques (e.g., SPR vs. enzymatic assays).

Cross-reference with structural analogs to isolate substituent effects .

Advanced: What computational approaches are used to model this compound’s interaction with biological targets?

Answer:

- Docking studies : Utilize software like AutoDock Vina to predict binding poses in active sites (e.g., pyridazine ring occupying adenine pocket in kinases) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., hydrogen bonds between carboxamide and catalytic lysine) .

- QSAR models : Corrogate substituent effects (e.g., Hammett σ values for 4-Cl) with activity data .

Q. Example Simulation Parameters :

| Software | Force Field | Simulation Time | Key Interaction |

|---|---|---|---|

| GROMACS | CHARMM36 | 100 ns | Carboxamide-lysine H-bond |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.